molecular formula C21H24N2O7S B1199520 Trombodipine CAS No. 113658-85-8

Trombodipine

Cat. No.: B1199520
CAS No.: 113658-85-8
M. Wt: 448.5 g/mol
InChI Key: MCNAAGLIGWJLQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trombodipine involves the reaction between acetaldehyde, ethyl 3-aminocrotonate, and acetoacetate in an ethanolic medium. This reaction yields the corresponding 1,4-dihydropyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Trombodipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Substituting agents: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in various substituted products.

Scientific Research Applications

Trombodipine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trombodipine is unique due to its specific mechanism of action as a platelet aggregation inhibitor and its protective effects against Listeria monocytogenes. Unlike other calcium channel blockers, this compound’s primary application is in the inhibition of platelet aggregation and antithrombotic activity .

Biological Activity

Trombodipine, also known as PCA-4230, is a compound primarily recognized for its antithrombotic properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as a tyrosine phosphatase 1B (PTP1B) inhibitor , which plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and promotes glucose uptake in cells, making it a potential candidate for managing diabetes and metabolic disorders .

Biological Activities

The biological activities of this compound are diverse and include:

  • Antithrombotic Activity : this compound has been shown to inhibit platelet aggregation and thrombus formation, contributing to its role in preventing cardiovascular diseases. In vitro studies demonstrate that concentrations as low as 1 μM can significantly inhibit platelet activation .
  • Antihypertensive Effects : Research indicates that this compound may exert vasodilatory effects, leading to reduced blood pressure. This is beneficial in the management of hypertension .
  • Antidiabetic Properties : By enhancing glucose uptake and modulating insulin secretion, this compound shows promise in addressing insulin resistance .
  • Anti-inflammatory Effects : Studies suggest that this compound may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation associated with various diseases .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Study Focus Methodology Key Findings
PTP1B InhibitionColorimetric assaysSignificant inhibition of PTP1B activity at low concentrations
Glucose UptakeCell-based assaysEnhanced glucose uptake in muscle cells
Platelet AggregationIn vitro platelet aggregation assays50 μM concentration resulted in substantial inhibition
Cytokine ExpressionELISA for TNF-α and IL-6Reduced levels of inflammatory cytokines in treated cells
Vasodilatory EffectsVascular smooth muscle relaxation assaysInduced relaxation observed, indicating antihypertensive potential

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that administration of this compound improved glycemic control and reduced insulin resistance markers over a 12-week period.
  • Cardiovascular Health : In patients with a history of thrombotic events, this compound treatment resulted in a significant reduction in recurrent thrombus formation compared to standard antiplatelet therapies.

Properties

IUPAC Name

3-O-ethyl 5-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S/c1-5-29-20(25)17-12(2)18(14(4)22-13(17)3)21(26)30-11-10-23-19(24)15-8-6-7-9-16(15)31(23,27)28/h6-9,12,22H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNAAGLIGWJLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921144
Record name Ethyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113658-85-8
Record name Trombodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113658-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCA 4230
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113658858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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